4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
描述
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is a chemical compound with the CAS Number: 57021-58-6 . It has a molecular weight of 181.26 and its IUPAC name is 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
In a study, some 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives were synthesized for biological evaluation . The synthesis involved the use of Fe3O4 and Fe3O4/SiO2 nanoparticles (NPs) supported with a new Schiff base . Another study mentioned the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11) . The InChI key is MDTDPEHJGYVJHS-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of new Schiff bases and copper (II) complexes . It has also been used in the synthesis of nanoparticles for biological evaluation .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 181.26 .作用机制
Target of Action
The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . This activation disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, interfering with the KEAP1’s Kelch domain .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) enzymes . These enzymes play a crucial role in the cellular defense against oxidative stress .
Pharmacokinetics
It is mentioned that the compound is moderately stable in liver microsomes , which suggests that it may have good metabolic stability.
Result of Action
The activation of NRF2 by this compound results in the inhibition of inflammation in macrophages . The compound reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .
实验室实验的优点和局限性
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound is toxic and should be handled with care.
未来方向
There are a number of potential future directions for the use of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide. It could be used to develop new drugs, materials, and biocatalysts. Additionally, it could be used to study the mechanism of action of drugs and biocatalysts, as well as to develop new methods for drug delivery and gene therapy. Finally, it could be used to develop new methods for the synthesis of complex molecules.
科学研究应用
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various drugs, materials, and biocatalysts. It has also been used as a model compound for the study of the mechanism of action of drugs and biocatalysts. Additionally, this compound has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as an inhibitor of enzymes.
安全和危害
属性
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTDPEHJGYVJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481559 | |
Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57021-58-6 | |
Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold contribute to BTK inhibition and what are the downstream effects?
A1: While the provided abstracts don't explicitly detail the binding interactions of the entire scaffold, they highlight the importance of the this compound structure in the context of GDC-0834, a potent BTK inhibitor. GDC-0834 exhibits inhibitory activity against BTK with an IC50 of 5.9 nM in biochemical assays. [] This inhibition leads to a downstream decrease in BTK phosphorylation (pBTK). [] As BTK plays a crucial role in B cell receptor signaling, inhibiting pBTK effectively disrupts B cell activation and proliferation, ultimately contributing to the compound's anti-inflammatory effects. []
Q2: What are the key metabolic challenges associated with GDC-0834, and how do they influence its pharmacokinetic profile in humans?
A2: A major metabolic challenge with GDC-0834 is its extensive amide hydrolysis in humans. [] This reaction, primarily mediated by aldehyde oxidase (AO), leads to the formation of an inactive metabolite (M1). [] Consequently, after oral administration, GDC-0834 is rapidly metabolized to M1, resulting in undetectable levels of the parent drug in human plasma. [, ] This rapid clearance necessitates alternative dosing strategies or further structural modifications to mitigate the extensive first-pass metabolism and achieve therapeutic concentrations of the active compound.
Q3: How significant are the species differences in GDC-0834 metabolism and what implications do they have for preclinical development?
A3: GDC-0834 exhibits significant species differences in its metabolism. The rate of amide hydrolysis, the primary metabolic pathway, is considerably higher in human liver microsomes compared to preclinical species like rats, dogs, and monkeys. [] This difference translates to a substantially higher intrinsic clearance of GDC-0834 in humans. [] These findings highlight the limitation of conventional preclinical models in predicting human pharmacokinetics for this compound and underscore the need for more accurate human-relevant systems, such as PXB chimeric mice with humanized liver, during early drug development stages. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。